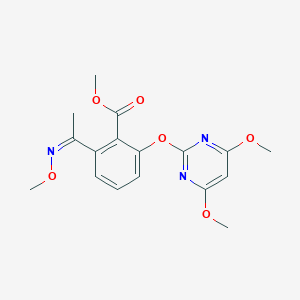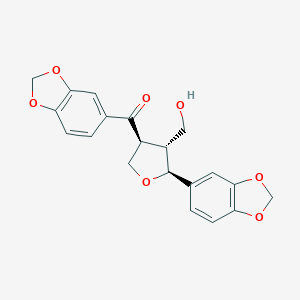
1,3-ビス(ジフェニルホスフィノ)プロパン
概要
説明
1,3-Bis(diphenylphosphino)propane is an organophosphorus compound with the chemical formula C₂₇H₂₆P₂. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
科学的研究の応用
1,3-Bis(diphenylphosphino)propane has a wide range of applications in scientific research:
-
Chemistry: : It is extensively used as a ligand in coordination chemistry and homogeneous catalysis. It forms complexes with various metals, which are used as catalysts in cross-coupling reactions such as the Kumada, Suzuki-Miyaura, and Sonogashira couplings .
-
Biology and Medicine: : It is used in the development of biologically active metal coordination complexes.
-
Industry: : It is employed in industrial processes for the co-polymerization of carbon monoxide and ethylene to produce polyketones .
作用機序
Target of Action
1,3-Bis(diphenylphosphino)propane (dppp) is an organophosphorus compound that primarily targets transition metals in coordination chemistry . It is used as a bidentate ligand, meaning it can bind to a central metal atom at two points . This ability to coordinate well with metals, either in a monodentate or bidentate manner, makes it a valuable tool in the development of biologically active metal coordination complexes .
Mode of Action
The mode of action of dppp involves its interaction with its targets, the transition metals. As a bidentate ligand, it forms a six-membered C3P2M chelate ring with a natural bite angle of 91° . This interaction results in the formation of various metal complexes, such as the complex dichloro(1,3-bis(diphenylphosphino)propane)nickel, which is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate .
Biochemical Pathways
The biochemical pathways affected by dppp are primarily related to its role in transition metal-catalyzed cross-coupling reactions . These include Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and the synthesis of many biologically active compounds .
Pharmacokinetics
It is known that dppp is a white solid that is soluble in organic solvents .
Result of Action
The result of dppp’s action is the formation of various metal complexes that can act as catalysts for important chemical reactions . For example, the complex dichloro(1,3-bis(diphenylphosphino)propane)nickel serves as a catalyst for the Kumada coupling reaction . Additionally, dppp is used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Action Environment
The action of dppp can be influenced by environmental factors. For instance, it is slightly air-sensitive, degrading in air to the phosphine oxide . Therefore, it should be stored under dry, inert conditions to avoid oxidation and hydrolysis . The temperature and solvent can also affect the efficiency of the reactions catalyzed by the metal complexes formed by dppp .
生化学分析
Biochemical Properties
1,3-Bis(diphenylphosphino)propane plays a significant role in biochemical reactions, particularly in coordination chemistry and catalysis. It serves as a bidentate ligand, forming complexes with various transition metals such as nickel and palladium . These metal complexes are crucial in catalyzing reactions like the Kumada coupling reaction and the co-polymerization of carbon monoxide and ethylene . The interactions between 1,3-Bis(diphenylphosphino)propane and these metals involve the formation of six-membered C₃P₂M chelate rings, which enhance the stability and reactivity of the metal complexes .
Cellular Effects
The effects of 1,3-Bis(diphenylphosphino)propane on cellular processes are primarily observed through its metal complexes. For instance, the complex formed with gold (I) exhibits cytotoxic activity against mouse leukemia cells in vitro . This suggests that 1,3-Bis(diphenylphosphino)propane can influence cell function by interacting with cellular components and potentially disrupting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 1,3-Bis(diphenylphosphino)propane exerts its effects through its role as a ligand. It binds to metal ions, forming stable complexes that can act as catalysts in various biochemical reactions . These complexes can either inhibit or activate enzymes, depending on the nature of the metal and the reaction conditions . The binding interactions between 1,3-Bis(diphenylphosphino)propane and metal ions are critical for the catalytic activity and specificity of these complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1,3-Bis(diphenylphosphino)propane are important factors to consider. The compound is slightly air-sensitive and can degrade to phosphine oxide when exposed to air . Over time, this degradation can affect the efficacy of the compound in catalysis and other biochemical applications . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of 1,3-Bis(diphenylphosphino)propane on cellular function and stability .
Dosage Effects in Animal Models
The effects of 1,3-Bis(diphenylphosphino)propane in animal models vary with dosage. At lower doses, the compound and its metal complexes may exhibit beneficial catalytic activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of cellular processes . It is crucial to determine the threshold levels for safe and effective use of 1,3-Bis(diphenylphosphino)propane in biochemical applications .
Metabolic Pathways
1,3-Bis(diphenylphosphino)propane is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for optimizing the use of 1,3-Bis(diphenylphosphino)propane in biochemical and industrial applications .
Transport and Distribution
Within cells and tissues, 1,3-Bis(diphenylphosphino)propane is transported and distributed based on its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution mechanisms are critical for ensuring the effective delivery and utilization of 1,3-Bis(diphenylphosphino)propane in biochemical processes .
Subcellular Localization
The subcellular localization of 1,3-Bis(diphenylphosphino)propane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, particularly in catalysis and coordination chemistry . Understanding the subcellular distribution of 1,3-Bis(diphenylphosphino)propane is essential for optimizing its use in various biochemical applications .
準備方法
1,3-Bis(diphenylphosphino)propane can be synthesized through several methods:
-
Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : This method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane to produce 1,3-Bis(diphenylphosphino)propane and lithium chloride as a byproduct . [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
-
Metal-Halogen Exchange and Metathesis: : This method involves a series of reactions starting with the reaction of 1,3-dibromopropane with tert-butyllithium, followed by the reaction with phosphorus trichloride and finally with phenyl lithium . [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
化学反応の分析
1,3-Bis(diphenylphosphino)propane undergoes various types of reactions, primarily in coordination chemistry:
-
Coordination Chemistry: : It acts as a bidentate ligand forming complexes with metals. For example, it forms a complex with nickel(II) chloride to produce dichloro(1,3-bis(diphenylphosphino)propane)nickel, which is used as a catalyst for the Kumada coupling reaction . [ \text{NiCl}_2 + \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 \rightarrow \text{NiCl}_2(\text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2) ]
-
Palladium-Catalyzed Reactions: : It is used as a ligand for palladium(II) catalysts in reactions such as the Heck reaction, Suzuki-Miyaura coupling, and Sonogashira coupling .
類似化合物との比較
1,3-Bis(diphenylphosphino)propane can be compared with other similar diphosphine ligands:
-
1,2-Bis(diphenylphosphino)ethane (dppe): : This compound has a shorter carbon chain between the phosphorus atoms, which affects its bite angle and coordination properties .
-
1,4-Bis(diphenylphosphino)butane (dppb): : This compound has a longer carbon chain, which also influences its coordination behavior and the stability of the complexes it forms .
-
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): : This compound has bulkier substituents on the phosphorus atoms, which can affect the steric properties of the complexes it forms .
1,3-Bis(diphenylphosphino)propane is unique due to its specific bite angle and the stability of the complexes it forms, making it particularly useful in certain catalytic applications .
特性
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEYOSJUKRVCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064464 | |
| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-42-4 | |
| Record name | 1,3-Bis(diphenylphosphino)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(diphenylphosphino)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(diphenylphosphino)propane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,3-diylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44R56E2C68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1,3-bis(diphenylphosphino)propane (dppp) is C27H26P2, and its molecular weight is 412.42 g/mol. []
A: Common spectroscopic techniques used for characterizing dppp and its complexes include Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 31P NMR), and mass spectrometry. [, , ] X-ray diffraction analysis is often employed to determine the crystal structures of dppp complexes. [, , , ]
A: dppp exhibits good solubility in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and acetonitrile. [, , ]
A: dppp is a versatile ligand commonly employed in transition metal catalysis. Palladium(II) complexes of dppp are highly active catalysts for the copolymerization of ethene and carbon monoxide, producing polyketones. [, ] dppp-based rhodium complexes are effective catalysts for the hydrogenation of various substrates, including benzylideneacetone and quinoline. [] They also show promise in the asymmetric synthesis of C2-symmetric axially chiral biaryls via diastereoselective double [2+2+2] cycloaddition reactions. []
ANone: While dppp is a versatile ligand, its limitations include sensitivity to oxidation and potential challenges in catalyst separation and recycling due to its homogeneous nature.
A: Introducing substituents on the dppp backbone or modifying the phenyl groups attached to the phosphorus atoms can significantly alter the steric and electronic properties of the ligand. This can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. For example, in silver(I) complexes, dppp can act as both a bridging and chelating ligand depending on the reaction stoichiometry and the nature of the other ligands present. []
A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structures and properties of dppp complexes, including their reactivity, absorption spectra, and emission properties. [, , , ] These computational studies provide valuable insights into the structure-activity relationships of dppp-based catalysts and materials.
A: Researchers have explored various approaches to improve the stability of dppp-based catalysts. One method involves incorporating dppp moieties into polymer supports, creating heterogeneous catalytic systems. This facilitates catalyst separation and recycling while potentially enhancing stability. [] Another strategy focuses on modifying the reaction conditions, such as solvent choice or additives, to minimize catalyst decomposition and maximize performance. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol](/img/structure/B126613.png)



![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)







